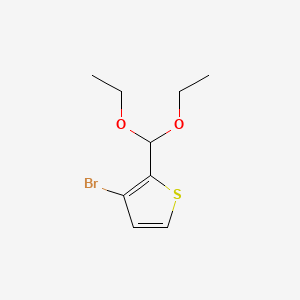

3-Bromo-2-(diethoxymethyl)thiophene

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-(diethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-7(10)5-6-13-8/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTDBERHEOAJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CS1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427443 | |

| Record name | 3-bromo-2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34042-95-0 | |

| Record name | 3-bromo-2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromo-2-(diethoxymethyl)thiophene CAS number 34042-95-0

Title: Strategic Functionalization of Thiophenes: A Technical Guide to 3-Bromo-2-(diethoxymethyl)thiophene (CAS 34042-95-0)

Abstract This technical guide provides an in-depth analysis of 3-Bromo-2-(diethoxymethyl)thiophene (CAS 34042-95-0), a critical heterocyclic building block in medicinal chemistry and materials science. Unlike simple thiophenes, this compound features a "masked" aldehyde at the C2 position and a reactive bromine at C3. This specific substitution pattern offers a strategic advantage: orthogonal reactivity . The diethyl acetal moiety protects the electrophilic aldehyde during metal-mediated transformations (e.g., lithium-halogen exchange) at the C3 position, enabling the synthesis of complex, polysubstituted thiophene scaffolds that are otherwise inaccessible. This guide details its chemical profile, synthesis, self-validating experimental protocols for downstream functionalization, and safety considerations.

Introduction: The Strategic Value of CAS 34042-95-0

In drug discovery, the thiophene ring is a bioisostere of benzene, often improving pharmacokinetic profiles by altering lipophilicity and metabolic stability. However, regioselective functionalization of thiophenes is challenging due to the high reactivity of the C2 and C5 positions.

3-Bromo-2-(diethoxymethyl)thiophene serves as a solution to this regioselectivity problem.

-

The Problem: If one attempts to lithiate 3-bromothiophene-2-carbaldehyde directly, the organolithium reagent will attack the aldehyde (C=O) rather than performing the desired lithium-halogen exchange at the bromine.

-

The Solution: The diethoxymethyl group acts as a robust protecting group (acetal). It is stable to strong bases (n-BuLi, LDA) and nucleophiles, directing reactivity exclusively to the C3-bromine.

-

The Result: Researchers can generate a nucleophile at C3, introduce a new substituent, and subsequently deprotect the C2 acetal to recover the aldehyde, retaining a handle for further elaboration.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 34042-95-0 |

| IUPAC Name | 3-Bromo-2-(diethoxymethyl)thiophene |

| Synonyms | 3-Bromothiophene-2-carboxaldehyde diethyl acetal |

| Molecular Formula | C₉H₁₃BrO₂S |

| Molecular Weight | 265.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~70°C at 0.9 mmHg (Predicted) |

| Density | ~1.388 g/cm³ |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene); Insoluble in water |

| Stability | Stable under basic conditions; Hydrolyzes to aldehyde in aqueous acid |

Synthesis & Production

Note: While commercially available, in-house synthesis is often required for scale-up.

The synthesis typically involves the acid-catalyzed acetalization of 3-bromothiophene-2-carbaldehyde.

Reaction Scheme:

Critical Process Parameters:

-

Water Removal: The reaction is an equilibrium. Continuous removal of water (Dean-Stark trap or molecular sieves) is essential to drive the reaction to completion.

-

Acid Catalyst:

-Toluenesulfonic acid (

Experimental Protocol: Regioselective C3-Functionalization

This protocol demonstrates the core utility of CAS 34042-95-0: Lithium-Halogen Exchange followed by Electrophile Trapping.

Objective: Synthesize a 3-substituted thiophene derivative without affecting the C2-aldehyde equivalent.

Phase 1: Reagents & Setup

-

Substrate: 3-Bromo-2-(diethoxymethyl)thiophene (1.0 eq)

-

Reagent:

-Butyllithium ( -

Electrophile: DMF (Dimethylformamide) or Benzaldehyde (1.2 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent system.

-

Conditions: Cryogenic (-78°C), Inert Atmosphere (

or Ar).[1]

Phase 2: Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add anhydrous THF (10 mL per mmol substrate) and the substrate (CAS 34042-95-0). Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: The low temperature is critical. Higher temperatures (> -40°C) can lead to "halogen dance" (migration of the lithium species) or decomposition.

-

-

Lithiation (The Critical Step): Add

-BuLi dropwise via syringe over 10-15 minutes.-

Observation: A slight color change (often yellow to orange) indicates the formation of the lithiated species (3-lithio-2-(diethoxymethyl)thiophene).

-

Validation: Stir for 30 minutes at -78°C. The acetal is stable to

-BuLi, whereas a bare aldehyde would have reacted immediately.

-

-

Electrophile Addition: Add the electrophile (e.g., DMF) neat or dissolved in minimal THF dropwise.

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.

-

Quench & Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Phase 3: Deprotection (Optional)

To recover the aldehyde: Treat the crude acetal with 1M HCl in THF/Water (1:1) at room temperature for 2 hours.

Visualization: Strategic Workflow

The following diagram illustrates the divergent pathways enabled by this intermediate.

Caption: Figure 1. The orthogonal protection strategy allowing selective C3 functionalization via lithium-halogen exchange.

Safety & Handling (HSE)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[2] | Do not eat, drink, or smoke when using. |

| Skin/Eye | H315/H319: Causes skin/eye irritation.[2][3][4] | Wear nitrile gloves and safety goggles. |

| Reactivity | Moisture Sensitive (Acetal). | Store under inert gas; avoid aqueous acid unless deprotecting. |

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.

References

-

ChemicalBook. (n.d.). 3-Bromothiophene-2-carboxaldehyde diethyl acetal Properties and Safety. Retrieved from

-

BenchChem. (2025).[5][1] Application Notes and Protocols for the Lithiation of 3-Bromothiophene. Retrieved from

-

Organic Syntheses. (n.d.). Synthesis of 3-Bromothiophene. (Contextual reference for thiophene bromination patterns). Retrieved from

-

BLD Pharm. (n.d.). SDS for CAS 34042-95-0. Retrieved from

Sources

Technical Guide: Structure Elucidation of 3-Bromo-2-(diethoxymethyl)thiophene

Executive Summary & Strategic Importance

3-Bromo-2-(diethoxymethyl)thiophene is a high-value heterocyclic intermediate, primarily utilized as a "masked" form of 3-bromo-2-thiophenecarboxaldehyde. Its strategic importance lies in its dual functionality:

-

The Acetal Group: Protects the sensitive aldehyde from nucleophilic attack or oxidation during multi-step synthesis.

-

The Bromine Handle: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or lithium-halogen exchange at the C3 position.

However, the synthesis of this molecule is prone to regiochemical ambiguity. Bromination of thiophene derivatives often yields mixtures of 2,3-, 2,4-, and 2,5-isomers. Consequently, rigorous structural elucidation is not merely a formality but a critical quality gate to prevent costly downstream failures in drug development pipelines.

This guide provides a definitive, self-validating workflow to confirm the identity of 3-Bromo-2-(diethoxymethyl)thiophene, distinguishing it from its likely regioisomers.

Synthetic Context & Impurity Profile

To understand the analytical challenge, one must understand the origin. The target is typically synthesized via the acid-catalyzed acetalization of 3-bromo-2-thiophenecarboxaldehyde.

Common Impurities:

-

Starting Material: 3-bromo-2-thiophenecarboxaldehyde (Result of incomplete reaction or hydrolysis).

-

Regioisomers: 4-bromo-2-(diethoxymethyl)thiophene or 5-bromo-2-(diethoxymethyl)thiophene (carried over from the bromination step of the aldehyde precursor).

-

Hydrolysis Products: Ethyl formate derivatives (decomposition).

Analytical Strategy & Workflow

The elucidation process follows a subtractive logic path: Elemental Composition

Elucidation Logic Flowchart

Figure 1: Step-by-step elucidation workflow ensuring all structural features are validated.

Detailed Structural Characterization

Mass Spectrometry (MS)

Objective: Confirm molecular formula and presence of bromine.

-

Method: GC-MS (EI) or LC-MS (ESI+).

-

Key Observation: The hallmark of a mono-brominated compound is the isotopic abundance.

-

M+ peak: 264/266 Da (approx).

-

Isotope Pattern: A 1:1 intensity ratio between the M+ (

Br) and M+2 ( -

Note: If the ratio is distorted, suspect contamination with non-brominated or di-brominated species.

-

Infrared Spectroscopy (IR)

Objective: Verify acetal formation and absence of aldehyde.

-

Diagnostic Bands:

-

Absence of C=O: The strong carbonyl stretch at ~1660–1680 cm⁻¹ (typical for conjugated aldehydes) must be absent .

-

C-O-C Stretch: Strong, broad bands in the 1050–1150 cm⁻¹ region, characteristic of the diethyl acetal ether linkages.

-

Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"

This is the most critical section. Distinguishing the 3-bromo isomer from the 4- or 5-bromo isomers relies entirely on the spin-spin coupling constants (

4.3.1 Regiochemistry Logic (The J-Coupling Rule)

-

Target (2,3-substituted): Protons are at H4 and H5. These are adjacent (vicinal).

-

Expected

: 5.0 – 5.8 Hz .

-

-

Isomer (2,4-substituted): Protons are at H3 and H5. These are separated by one carbon (meta-like).

-

Expected

: 1.2 – 1.7 Hz .

-

-

Isomer (2,5-substituted): Protons are at H3 and H4. These are adjacent.

-

Expected

: 3.5 – 4.0 Hz .

-

Figure 2: Decision tree for assigning thiophene regiochemistry based on proton coupling constants.

4.3.2 Predicted NMR Data Summary

Solvent: DMSO-d6 or CDCl3 (Neutralized)

| Position | Atom Type | Multiplicity | Assignment Logic | |||

| 2 | C (quat) | - | - | - | ~138.0 | Ipso to acetal |

| 3 | C (quat) | - | - | - | ~108-112 | Ipso to Br (Shielded) |

| 4 | CH | 6.95 - 7.05 | Doublet | 5.2 | ~130.0 | |

| 5 | CH | 7.40 - 7.50 | Doublet | 5.2 | ~126.0 | |

| 6 | CH (Acetal) | 5.65 - 5.75 | Singlet | - | ~98.0 | Distinctive acetal CH |

| 7 | CH2 (Ethyl) | 3.50 - 3.70 | Multiplet | - | ~62.0 | Diastereotopic nature possible |

| 8 | CH3 (Ethyl) | 1.20 - 1.25 | Triplet | 7.0 | ~15.0 | Typical ethyl pattern |

Experimental Protocols

Sample Preparation for NMR

Critical: Acetals are acid-sensitive.[1] Standard CDCl3 often becomes acidic over time (forming DCl), which will hydrolyze the acetal back to the aldehyde in the NMR tube, leading to confusing spectra.

Protocol:

-

Solvent Choice: Use DMSO-d6 (naturally basic) or neutralize CDCl3.

-

Neutralization: Pass CDCl3 through a small plug of basic alumina or add a few mg of anhydrous

to the NMR tube. -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Acquisition: Run standard 1H (16 scans) and 13C (512 scans).

Synthesis of Reference Standard (Validation)

To validate the assignment, one can synthesize the target via a route that guarantees regiochemistry:

-

Start: 2,3-dibromothiophene.

-

Lithiation: Treat with n-BuLi at -78°C. (Lithium-Halogen exchange occurs preferentially at the C2 position due to the inductive effect of Sulfur).

-

Quench: Add DMF to form 3-bromo-2-thiophenecarboxaldehyde.

-

Protection: Reflux with triethyl orthoformate/EtOH and catalytic acid (TSA).

-

Result: This route unambiguously yields the 2,3-substitution pattern, serving as a spectral standard.

Stability & Storage (Quality Control)

-

Acid Sensitivity: The acetal linkage is labile. Exposure to atmospheric moisture and acidic fumes will revert the compound to 3-bromo-2-thiophenecarboxaldehyde.

-

Monitoring: Periodically check the 1H NMR for the appearance of an aldehyde proton peak at ~10.0 ppm .

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Add a stabilizer (e.g., triethylamine traces) if long-term storage in solution is required.

References

-

Thiophene Regiochemistry

-

Acetal Stability & Synthesis

-

Synthetic Methodology (Analogous)

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 11. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

Computational Design of Substituted Thiophenes: From Electronic Tuning to Bioisosteric Applications

Executive Summary

Thiophene derivatives occupy a critical intersection between materials science and medicinal chemistry. Their unique electronic structure—characterized by a sulfur heteroatom that facilitates polarizability and charge transport—makes them ideal candidates for organic semiconductors (OSCs) and bioisosteric replacements in drug discovery. This technical guide provides a rigorous theoretical framework for analyzing substituted thiophenes using Density Functional Theory (DFT). It moves beyond basic property prediction to explain the causality of substituent effects on frontier molecular orbitals (FMOs) and provides a self-validating protocol for computational execution.

Part 1: Theoretical Framework & Computational Methodology

Functional Selection: The Accuracy-Cost Trade-off

The choice of exchange-correlation functional is the single most critical decision in modeling thiophenes. Standard global hybrids like B3LYP often fail to describe long-range charge transfer excitations correctly, leading to underestimated band gaps (the "delocalization error").

-

B3LYP: Acceptable for ground-state geometries and vibrational frequencies.

-

CAM-B3LYP / ωB97X-D: Mandatory for excited states (TD-DFT) and charge-transfer systems (e.g., Donor-Acceptor polymers). These range-separated functionals correct the asymptotic behavior of the potential, providing accurate excitation energies. ωB97X-D also includes dispersion corrections, crucial for modeling π-stacking in oligomers.

-

PBE0: Often provides a better estimate of HOMO/LUMO gaps in conjugated systems compared to B3LYP but lacks long-range correction.

Basis Sets and Solvation

-

Geometry Optimization: 6-31G(d,p) is the standard workhorse, providing a balance between speed and accuracy for organic frameworks.

-

Single Point Energy: Refine with 6-311+G(d,p) or def2-TZVP to better describe diffuse electron density, especially for anions or excited states.

-

Solvation: Gas-phase calculations often mislead energetic predictions for electrochemical applications. Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) , setting the solvent to chloroform or chlorobenzene for OSCs, and water/octanol for drug candidates.

Part 2: Electronic Structure Modulation

The electronic properties of thiophene are tunable via substitution at the

The Push-Pull Mechanism[3]

-

Electron Donating Groups (EDGs): Substituents like alkoxy (-OR) or amines (-NR2) raise the HOMO energy level significantly via mesomeric (+M) donation. This reduces the ionization potential, making the molecule more easily oxidized (p-type behavior).

-

Electron Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO2), or fluorine (-F) lower both HOMO and LUMO levels.[1] However, they often stabilize the LUMO more effectively, narrowing the band gap and facilitating electron injection (n-type behavior).

Quantitative Impact of Substituents

The following table summarizes the theoretical impact of various substituents on the thiophene core relative to unsubstituted thiophene.

| Substituent Type | Examples | Electronic Effect | HOMO Shift (eV) | LUMO Shift (eV) | Band Gap ( | Application Focus |

| Strong EDG | Narrowed | Hole Transport (HTL) | ||||

| Weak EDG | Unchanged | Solubility / Packing | ||||

| Weak EWG | Slightly Narrowed | Stability / Crystallinity | ||||

| Strong EWG | Significantly Narrowed | Electron Transport (ETL) |

Part 3: Applications in Drug Discovery & Materials

Thiophene as a Bioisostere

In medicinal chemistry, thiophene is a classic bioisostere for benzene.[3]

-

Steric & Electronic: Thiophene is slightly smaller than benzene but more lipophilic.

-

Metabolic Liability: The sulfur atom is prone to S-oxidation by Cytochrome P450, leading to reactive thiophene-S-oxide intermediates.

-

Design Strategy: Computational modeling (calculating

or MEP) can predict metabolic "hotspots." Blocking the

Organic Photovoltaics (OPV)

For Donor-Acceptor (D-A) polymers, the goal is to match the donor's HOMO with the acceptor's (e.g., PCBM or Y6) HOMO to maximize Open Circuit Voltage (

-

Equation:

Part 4: Step-by-Step Computational Protocol

This protocol ensures reproducibility and self-validation.

Workflow Diagram

The following diagram illustrates the logical flow from molecular design to property validation.

Figure 1: Standardized computational workflow for analyzing substituted thiophenes, ensuring geometric stability before property extraction.

Detailed Methodology

Step 1: Geometry Optimization

-

Input: Initial structure in Cartesian coordinates.

-

Route Section (Gaussian Example): # opt freq b3lyp/6-31g(d)

-

Self-Validation: Check the output for "NIMAG=0". If imaginary frequencies exist (negative wavenumbers), the structure is a transition state, not a minimum. Perturb the geometry along the imaginary mode and re-optimize.

Step 2: Electronic Property Refinement

-

Rationale: B3LYP/6-31G(d) is insufficient for accurate orbital energies.

-

Route Section: # sp wb97xd/def2tzvp scrf=(smd,solvent=chloroform) pop=full

-

Output Analysis: Extract HOMO and LUMO energies (in Hartrees) and convert to eV (

). Calculate the Chemical Hardness (

Step 3: Excited State Prediction (TD-DFT)

-

Route Section: # td=(nstates=10) wb97xd/def2tzvp scrf=(smd,solvent=chloroform)

-

Data Extraction: Identify the state with the highest Oscillator Strength (

). This corresponds to -

Validation: If the calculated

deviates

References

-

Vertex AI Search. (2025). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. Link

-

Mahato, B., & Panda, A. N. (2020).[4][5] Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A. Link[4]

-

Kacimi, R., et al. (2020).[2][6] Organic materials based on thiophene and benzothiadiazole for organic solar cells.[6][7] Computational investigations. ResearchGate. Link

-

Meanwell, N. (2024).[8][9] The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter. Link

-

Babejová, M., et al. (2024).[10][5] Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers / The Journal of Physical Chemistry A, 2020 [sci-hub.jp]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caip.co-ac.com [caip.co-ac.com]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. benthamscience.com [benthamscience.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]

Application Note: Precision Synthesis of Functionalized Conductive Polymers using 3-Bromo-2-(diethoxymethyl)thiophene

This Application Note is designed for researchers specializing in organic electronics and conductive polymer synthesis. It details the strategic utilization of 3-Bromo-2-(diethoxymethyl)thiophene —a specialized "masked" building block—to introduce reactive aldehyde functionalities into polythiophene backbones or termini without compromising the sensitive organometallic conditions of polymerization.

Part 1: Strategic Rationale & Chemical Logic

The "Trojan Horse" Strategy in Polymer Chemistry

In the synthesis of conductive polymers like Poly(3-hexylthiophene) (P3HT), introducing reactive handles (such as aldehydes) is notoriously difficult. Standard polymerization methods—specifically Grignard Metathesis (GRIM) or Kumada Catalyst Transfer Polycondensation (KCTP) —rely on highly reactive organomagnesium or organolithium intermediates that instantly destroy unprotected aldehydes.

3-Bromo-2-(diethoxymethyl)thiophene serves as a "Trojan Horse."

-

The Mask: The diethoxymethyl group is an acetal—a robust protecting group for the aldehyde. It is stable against bases, Grignard reagents, and nucleophiles used during polymerization.

-

The Handle: The bromine at position 3 serves as the active site for cross-coupling (reacting with the growing polymer chain).

-

The Payload: Post-polymerization treatment with mild acid removes the acetal "mask," revealing a reactive formyl (-CHO) group. This group allows for the conjugation of enzymes, DNA, or surface anchors, transforming a passive conductive plastic into a bioactive sensor.

Part 2: Experimental Protocols

Protocol A: End-Group Functionalization of P3HT (The "Termination" Method)

Target: Synthesis of mono-functionalized P3HT (P3HT-CHO) for bio-electronic interfaces.

1. Materials & Preparation

-

Monomer: 2,5-Dibromo-3-hexylthiophene (purified by column chromatography).

-

Terminator: 3-Bromo-2-(diethoxymethyl)thiophene (dried over molecular sieves).

-

Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]dichloronickel(II).

-

Reagent: tert-Butylmagnesium chloride (2.0 M in THF).

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone).

2. Polymerization Workflow (GRIM Method)

-

Activation: In a glovebox, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF. Add t-BuMgCl (1.0 eq) and stir at room temperature for 1 hour. This generates the active monomer (thiophene-Grignard).

-

Initiation: Add Ni(dppp)Cl₂ catalyst (0.02 eq / 2 mol%). The solution will turn from yellow to dark purple/orange, indicating polymerization.

-

Propagation: Stir for 30–60 minutes. The molecular weight is controlled by the catalyst ratio.

3. Functional Termination (The Critical Step)

Instead of quenching with water/methanol (which gives a non-functional -H end group), we use the specific terminator.

-

Addition: Add 3-Bromo-2-(diethoxymethyl)thiophene (10–20 eq relative to catalyst) directly to the reaction mixture.

-

Mechanistic Insight: The living polymer chain (Polymer-Ni-Br species) undergoes a cross-coupling reaction with the bromine of the terminator.

-

-

Coupling: Stir for 12 hours at reflux or 24 hours at room temperature to ensure quantitative end-capping.

-

Quenching: Pour the mixture into cold methanol to precipitate the polymer. Filter and wash via Soxhlet extraction (Methanol -> Hexanes -> Chloroform).

4. Deprotection (Unmasking the Aldehyde)

-

Dissolve the purified polymer in Chloroform.[1]

-

Add a mixture of THF:HCl (2M) (1:1) .

-

Stir vigorously for 2 hours at room temperature.

-

Neutralize with NaHCO₃, precipitate in methanol, and dry.

-

Result: The acetal (-CH(OEt)₂) is converted to the aldehyde (-CHO).

-

Protocol B: Data Visualization & Mechanism

Figure 1: The "Trojan Horse" Synthetic Pathway

This diagram illustrates the flow from living polymerization to the final bioactive material.

Caption: Workflow for synthesizing end-functionalized P3HT. The acetal group survives the harsh polymerization (Step 1-2) and is unmasked only in the final processing step.

Part 3: Characterization & Validation (Self-Validating System)

To ensure the protocol worked, you must validate three key parameters: Molecular Weight , Regioregularity , and End-Group Fidelity .

| Technique | Observation Target | Success Criteria |

| 1H NMR (CDCl₃) | Acetal Proton: Look for a triplet/singlet around 5.5 - 5.7 ppm . | Presence indicates successful capping. Absence implies failure to couple. |

| 1H NMR (Post-Acid) | Aldehyde Proton: Look for a distinct singlet at ~10.0 ppm . | Appearance of this peak + disappearance of acetal peak = 100% Deprotection. |

| GPC (Gel Permeation) | Molecular Weight (Mn) | Should remain unchanged after deprotection. A shift suggests degradation. |

| FT-IR | Carbonyl Stretch | Strong band appearance at 1660–1680 cm⁻¹ after hydrolysis. |

Expert Troubleshooting Tips

-

The "Dead" Catalyst: If the termination step fails (no acetal in NMR), your Nickel catalyst may have "died" (terminated) before you added the 3-bromo-2-(diethoxymethyl)thiophene.

-

Fix: Add the terminator immediately after the desired polymerization time. Do not wait.

-

-

Incomplete Hydrolysis: Polythiophenes are hydrophobic; aqueous acid may not penetrate the solid polymer.

-

Fix: Perform hydrolysis in a solution (THF/Chloroform mix), not on the solid film.

-

-

Steric Hindrance: The acetal group is bulky.

-

Insight: The coupling efficiency of 3-bromo-2-(diethoxymethyl)thiophene is lower than simple bromobenzene. Use a large excess (10-20 eq) to force the kinetics.

-

Part 4: References

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials.

-

Jeffries-EL, M., Sauvé, G., & McCullough, R. D. (2004). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method." Advanced Materials.

-

Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). "Experimental Evidence for the Quasi-Living Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes)." Macromolecules.

-

Lohwasser, R. H., & Thelakkat, M. (2011). "Toward Perfect Control of End Groups and Polydispersity in Poly(3-hexylthiophene) via Catalyst Transfer Polymerization." Macromolecules.

-

TCI Chemicals. "3-Bromo-2-formylthiophene (and derivatives) Product Information." TCI Chemicals Product Catalog.

Sources

Application Note: Precision Synthesis of 3-Arylthiophenes via 3-Bromo-2-(diethoxymethyl)thiophene

Executive Summary & Strategic Rationale

The synthesis of 3-arylthiophenes is a pivotal transformation in the development of conducting polymers, organic field-effect transistors (OFETs), and pharmaceutical pharmacophores (e.g., bioisosteres of benzoic acid derivatives).

Direct arylation of 3-bromo-2-thiophenecarboxaldehyde is often plagued by side reactions, including competitive oxidation of the aldehyde, aldol-type condensations under basic coupling conditions, or catalyst poisoning. To circumvent these issues, 3-Bromo-2-(diethoxymethyl)thiophene is utilized as a robust, "masked" electrophile.

Key Advantages of this Protocol:

-

Chemo-selectivity: The acetal moiety (diethoxymethyl) is stable under the basic conditions of Suzuki-Miyaura coupling, preventing C2-formyl interference.

-

Electronic Modulation: The acetal group is less electron-withdrawing than the free aldehyde, slightly increasing the electron density at the thiophene ring, which can facilitate oxidative addition at the C3-bromide bond.

-

Versatility: The product can be isolated as the stable acetal (for further lithiation/functionalization) or quantitatively deprotected to the aldehyde.

Reaction Workflow & Pathway Analysis

The synthesis proceeds through a two-stage workflow: (1) Palladium-catalyzed cross-coupling, followed by (2) Acid-catalyzed deprotection.

Figure 1: Sequential workflow for the arylation and deprotection of the thiophene scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the aryl group at the C3 position while retaining the acetal protection.

Reagents & Stoichiometry:

-

Substrate: 3-Bromo-2-(diethoxymethyl)thiophene (1.0 equiv)

-

Coupling Partner: Arylboronic acid (Ar-B(OH)₂) (1.2 – 1.5 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v) or DME : Water (3:1 v/v)

Step-by-Step Procedure:

-

Degassing: In a dry reaction flask equipped with a magnetic stir bar and reflux condenser, combine the solvent mixture. Sparge with Argon or Nitrogen for 15–20 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and catalyst deactivation.

-

Addition: Add the substrate, arylboronic acid, and Pd(PPh₃)₄ catalyst under a positive stream of inert gas.

-

Activation: Add the aqueous Na₂CO₃ base. The mixture may turn biphasic.

-

Reaction: Heat the mixture to vigorous reflux (approx. 90–100 °C) for 8–16 hours. Monitor reaction progress via TLC (typically 10% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent coupled product.

-

Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography.

-

Note: The acetal is acid-sensitive. Pre-treat silica gel with 1% Triethylamine in hexanes to neutralize acidity and prevent premature deprotection on the column.

-

Protocol B: Acetal Deprotection (Hydrolysis)

Objective: Conversion of the diethyl acetal to the target aldehyde.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified 3-aryl-2-(diethoxymethyl)thiophene (1.0 equiv) in THF (10 mL/mmol).

-

Acidification: Add 1M HCl (aqueous) (approx. 5–10 equiv) dropwise at room temperature.

-

Monitoring: Stir vigorously. Conversion is usually rapid (< 2 hours). Monitor by TLC (the aldehyde is significantly more polar than the acetal).

-

Neutralization: Carefully quench with saturated NaHCO₃ solution until gas evolution ceases.

-

Isolation: Extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate. The resulting aldehyde is often pure enough for subsequent steps; otherwise, recrystallize from EtOH/Hexane.

Representative Data & Scope

The following table summarizes expected yields based on the electronic nature of the aryl boronic acid used.

| Entry | Aryl Boronic Acid (Ar-B(OH)₂) | Electronic Nature | Yield (Step 1: Acetal) | Yield (Step 2: Aldehyde) | Notes |

| 1 | Phenylboronic acid | Neutral | 85-92% | >95% | Standard benchmark. |

| 2 | 4-Methoxyphenylboronic acid | Electron-Donating | 88-95% | >95% | Faster oxidative addition; high yield. |

| 3 | 4-Fluorophenylboronic acid | Electron-Withdrawing | 75-85% | >95% | May require longer reflux times. |

| 4 | 2-Methylphenylboronic acid | Sterically Hindered | 60-75% | >90% | Steric bulk at ortho-position slows transmetallation. |

| 5 | 3-Pyridylboronic acid | Heterocyclic | 55-70% | 85-90% | Potential Pd coordination; use K₃PO₄ base instead. |

Troubleshooting & Optimization (Expert Insights)

Issue 1: Protodeboronation (Loss of Boronic Acid)

-

Symptom:[1][2][3][4][5][6][7][8][9][10] Low yield, recovery of unreacted bromide, formation of Ar-H.

-

Cause: Heating boronic acids with electron-rich or ortho-substituents in aqueous base can lead to hydrolysis of the C-B bond.

-

Solution: Switch to anhydrous conditions using Cs₂CO₃ in Dioxane or use Boronic Esters (Pinacol esters) which are more stable.

Issue 2: Incomplete Conversion of Bromide

-

Symptom:[1][2][3][4][5][6][7][8][9][10] Starting material remains after 24h.

-

Cause: Catalyst deactivation (Pd black formation).

-

Solution: Add a second portion of catalyst (1-2 mol%) after 12 hours. Alternatively, switch to a more active catalyst system like Pd(dppf)Cl₂·CH₂Cl₂ or Pd₂(dba)₃ / SPhos , which are excellent for sterically hindered or electron-rich thiophenes.

Issue 3: Premature Deprotection

-

Symptom:[1][2][3][4][5][6][7][8][9][10] Appearance of aldehyde during the coupling step or on the silica column.

-

Cause: Acidic impurities in the solvent or silica.

-

Solution: Ensure solvents are neutral. As mentioned, buffer the silica gel with 1% Et₃N during purification.

References

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Molecules, 2013, 18, 14711-14725. Available at: [Link][1]

-

Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv, 2021. Available at: [Link]

-

Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. Int. J. Mol. Sci., 2011, 12(10), 6522-6536. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system - Google Patents [patents.google.com]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 10. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Heck Cross-Coupling of 3-Bromo-2-(diethoxymethyl)thiophene

Abstract & Strategic Overview

This guide details the optimization and execution of the Mizoroki-Heck reaction utilizing 3-Bromo-2-(diethoxymethyl)thiophene as the electrophile. This substrate presents a unique dichotomy: it is an electron-rich heterocycle (thiophene) bearing a bulky, electron-withdrawing equivalent (the diethoxymethyl acetal) at the ortho position.

Key Challenges addressed in this protocol:

-

Steric Hindrance: The acetal group at C2 creates significant steric bulk, impeding oxidative addition at the C3-bromide.

-

Catalyst Poisoning: Thiophene sulfur atoms can coordinate to Palladium, potentially deactivating the catalyst (formation of "palladium blacks").

-

Acetal Stability: The diethoxymethyl group acts as a masked aldehyde. While stable to the basic conditions of the Heck reaction, it is labile to acid; strict pH control during workup is required to prevent premature deprotection.

This protocol leverages Jeffery conditions (ligand-free or stabilized by quaternary ammonium salts) and Bulky Phosphine systems to overcome these barriers, ensuring high yields and reproducibility.

Critical Reaction Parameters

Catalyst & Ligand Selection

-

Primary Recommendation (Steric Bulk): Pd(OAc)₂ with P(o-tol)₃ (Tri-o-tolylphosphine). The bulky ortho-tolyl groups facilitate the dissociation of the Pd-complex, creating the active 14-electron species necessary to engage the sterically crowded C3-Br bond.

-

Alternative (Jeffery Conditions): Pd(OAc)₂ with TBAB (Tetrabutylammonium bromide). This "ligand-free" approach uses TBAB as a phase-transfer catalyst and nanoparticle stabilizer, often superior for electron-rich heterocycles where phosphines might be prone to oxidation or excessive coordination.

Base & Solvent System[1][2]

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) . Organic bases (Et₃N) are preferred for homogeneity, while inorganic bases (K₂CO₃) are used in Jeffery conditions.

-

Solvent: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) . Polar aprotic solvents are mandatory to solubilize the polar intermediates and achieve the high temperatures (80–120 °C) required to force the reaction.

Substrate Considerations

| Component | Role | Critical Note |

| 3-Bromo-2-(diethoxymethyl)thiophene | Electrophile | Purity >97% required. Free thiophene impurities poison Pd. |

| Acrylate / Styrene | Olefin Partner | Use 1.2 – 1.5 equivalents to suppress homocoupling. |

| Diethoxymethyl group | Protecting Group | Do NOT use acidic workup. Maintain pH > 7. |

Standard Operating Procedure (SOP)

Method A: Phosphine-Promoted Coupling (High Steric Demand)

Recommended for coupling with bulky alkenes (e.g., substituted styrenes).

Materials:

-

3-Bromo-2-(diethoxymethyl)thiophene (1.0 equiv)

-

Alkene (e.g., tert-butyl acrylate) (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)[1]

-

P(o-tol)₃ (10 mol%)

-

Triethylamine (2.5 equiv)

-

DMF (anhydrous, 0.2 M concentration)

Protocol:

-

Inerting: Charge a dry reaction vial with a stir bar. Flame-dry under vacuum if possible, then backfill with Argon (Ar) or Nitrogen (N₂).

-

Solids Addition: Add Pd(OAc)₂ and P(o-tol)₃. Cycle vacuum/Ar three times to remove O₂.

-

Solubilization: Add anhydrous DMF via syringe. Stir at room temperature for 5 minutes until the catalyst complex forms (solution often turns yellow/orange).

-

Substrate Addition: Add the thiophene substrate, followed by the alkene and Triethylamine via syringe.

-

Reaction: Heat the sealed vessel to 100 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide (Rf ~0.6).

-

-

Workup: Cool to room temperature. Dilute with Diethyl Ether (Et₂O). Wash with saturated NaHCO₃ (to ensure basicity) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Silica gel pre-treated with 1% Et₃N to protect the acetal).

Method B: Jeffery Conditions (Ligand-Free / Phase Transfer)

Recommended for simple acrylates and cost-sensitive scale-up.

Materials:

-

3-Bromo-2-(diethoxymethyl)thiophene (1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (3-5 mol%)

-

TBAB (1.0 equiv)

-

K₂CO₃ (2.5 equiv, anhydrous powder)

-

DMF (0.3 M)

Protocol:

-

Setup: Combine thiophene, alkene, TBAB, and K₂CO₃ in a vial.

-

Catalyst: Add Pd(OAc)₂ last.

-

Degassing: Sparge the mixture with Ar for 10 minutes (critical for phosphine-free stability).

-

Reaction: Heat to 90 °C for 8–12 hours.

-

Workup: Dilute with water and extract with EtOAc. Note: TBAB can cause emulsions; use brine to break them.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific steric clash at the oxidative addition step and the necessity of the base-assisted elimination.

Figure 1: Catalytic cycle emphasizing the steric challenge at the oxidative addition step caused by the C2-acetal group.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Sulfur or inactive Pd species. | Switch to Method B (Jeffery) . TBAB stabilizes Pd nanoparticles against sulfur poisoning. |

| Black Precipitate (Pd Black) | Catalyst decomposition (Temp too high or ligand insufficient). | Add more ligand (P(o-tol)₃) or lower temp to 80°C. Ensure strict O₂ exclusion. |

| Aldehyde Formation (Deprotection) | Acidic conditions during reaction or workup. | Check solvent pH. Use Et₃N in the eluent during column chromatography. |

| Regioisomers (alpha/beta) | Electronic bias of the alkene. | Electron-poor alkenes (acrylates) favor linear (beta) products. Electron-rich alkenes may require bidentate ligands (e.g., dppf) to control regioselectivity. |

References

-

Mizoroki-Heck Reaction Overview. Wikipedia.Link

-

Heck Reaction Mechanisms and Catalytic Cycles. Chemistry LibreTexts.Link

-

Palladium-Catalyzed Coupling Reaction of 3-Bromo Benzo[b]furan, -thiophene and -selenophene 2-Carboxaldehyde. ResearchGate. (Demonstrates coupling on analogous aldehyde precursors). Link

-

Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives. PubMed Central. (Discusses thiophene poisoning and directing groups). Link

-

Jeffery Conditions (Phase Transfer Catalysis in Heck Reactions). Organic Chemistry Portal.Link

Sources

Optimizing Suzuki reaction yield with 3-Bromo-2-(diethoxymethyl)thiophene

Ticket ID: #SC-3Br-Thiophene-Acetal-Opt Subject: Optimizing Yield for 3-Bromo-2-(diethoxymethyl)thiophene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Triad of Resistance"

You are working with 3-Bromo-2-(diethoxymethyl)thiophene . This is not a standard Suzuki substrate. It presents three simultaneous challenges that act as a "Triad of Resistance" to high yields. Your optimization strategy must address all three:

-

Steric Hindrance (The Acetal): The bulky diethoxymethyl group at the C2 position creates significant steric clash during the oxidative addition step at C3. Standard linear phosphines (like PPh3) often fail here.

-

Catalyst Poisoning (The Thiophene): The sulfur atom in the thiophene ring has a high affinity for Palladium, potentially displacing ligands and deactivating the catalyst (formation of Pd-S species).

-

Acetal Lability: While stable to base, the acetal is highly sensitive to acid. Any generation of hydronium ions (often from boronic acid hydrolysis or acidic workups) will revert the acetal to the aldehyde, ruining the product profile.

Module 1: Critical Reaction Parameters

Ligand Selection: The "Flexible Bulk" Rule

For ortho-substituted heteroaryl bromides, Buchwald Dialkylbiaryl Phosphines are the gold standard.

-

Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

-

Why? SPhos provides "flexible bulk." It is large enough to force the reductive elimination (forming the product) but flexible enough to allow the bulky 3-bromo-2-acetal thiophene to approach the Palladium center for oxidative addition.

-

Alternative: Pd(dppf)Cl₂ . The large bite angle of the dppf ligand makes it robust, though often slower than SPhos for this specific steric profile. Avoid Pd(PPh₃)₄; it is too labile and prone to sulfur poisoning.

Base & Solvent System[1][2][3][4]

-

Base: K₃PO₄ (Potassium Phosphate) (2.0 - 3.0 equiv).

-

Reasoning: Tribasic phosphate buffers the reaction well. Unlike hydroxides (NaOH), it minimizes side reactions with the acetal.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1) .

-

Note: A small amount of water is required for the transmetallation step to activate the boronic acid. Do not run this strictly anhydrous unless using boronic esters with a specific activation agent (like fluoride).

-

Module 2: Troubleshooting Logic

Use this guide to diagnose yield issues based on your crude NMR/LCMS data.

| Symptom | Probable Cause | Technical Solution |

| No Reaction (Recovered SM) | Oxidative Addition Failure. The Pd catalyst cannot access the C-Br bond due to the acetal's bulk. | Switch to SPhos or XPhos. Increase temperature to 80-100°C. Ensure O₂ is rigorously excluded (degas solvents). |

| Low Yield (<30%) + Black Precipitate | "Palladium Black" Formation. The catalyst is decomposing/aggregating before the cycle completes. | Stabilize the Pd. Add free ligand (e.g., 1 mol% extra SPhos). Lower the temperature slightly or switch to a precatalyst (e.g., XPhos Pd G3). |

| Product contains Aldehyde (CHO) | Acetal Hydrolysis. The reaction mixture or workup became acidic. | Buffer the system. Ensure excess base (K₃PO₄). CRITICAL: Do NOT use HCl/NH₄Cl for quenching. Wash with sat. NaHCO₃ or pH 7 buffer only. |

| Homocoupling (R-R) | Oxygen Leak or Disproportionation. | Degas solvents by sparging with Argon for 20 mins. Avoid acetone as a co-solvent. |

Visualization: Troubleshooting Workflow

Figure 1: Decision tree for diagnosing reaction failures based on crude analysis.

Module 3: The "Gold Standard" Protocol

This protocol is designed for 1.0 mmol scale. Scale up proportionally.

Materials

-

Substrate: 3-Bromo-2-(diethoxymethyl)thiophene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane (5 mL) + Water (1 mL) [Degassed]

Step-by-Step Procedure

-

Degassing (Crucial): Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 15-20 minutes. Do not skip this. Thiophenes are sensitive to oxidation and homocoupling.

-

Catalyst Pre-formation (If using SPhos/Pd(OAc)₂): In the reaction vial, add Pd(OAc)₂ and SPhos. Add 1 mL of degassed Dioxane. Stir at room temperature for 5 minutes until the solution turns a distinct yellow/orange (formation of the active L₂Pd species).

-

Addition: Add the Thiophene substrate, Boronic Acid, and solid K₃PO₄ to the vial.

-

Solvent Completion: Add the remaining Dioxane and Water.

-

Reaction: Seal the vial (crimp cap preferred). Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

-

Workup (The "Acetal Safe" Method):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Wash: Wash with saturated NaHCO₃ or Brine. Never use water alone if the pH is unknown, and NEVER use NH₄Cl or HCl.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Module 4: Mechanistic Insight (The "Why")

The diagram below illustrates why standard catalysts fail. The acetal group (blue) blocks the approach of the Palladium center (red) to the C-Br bond. SPhos (Ligand) acts as a "shield" that facilitates this entry while preventing the sulfur atom (S) from binding irreversibly to the Palladium.

Figure 2: Catalytic cycle highlighting the steric bottleneck at Oxidative Addition and the risk of Sulfur poisoning.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄? It's cheaper. A: We strongly advise against it. Triphenylphosphine is labile. In the presence of a thiophene sulfur, the PPh₃ can dissociate, allowing the sulfur to bind to the Pd, killing the catalyst. Furthermore, PPh₃ lacks the bulk required to overcome the ortho-acetal steric hindrance.

Q: My boronic acid is unstable. What should I do? A: Thiophene boronic acids are prone to protodeboronation. If your coupling partner is also a heteroaryl:

-

Switch to a Boronic Ester (BPin) .

-

Use MIDA Boronates (slow release).

-

Switch to anhydrous conditions: Use Cs₂CO₃ in DMF or Toluene at 100°C (requires a boronic ester, not acid).

Q: Can I deprotect the acetal in the same pot? A: Yes, after the coupling is complete. Add 1M HCl to the reaction mixture and stir for 1 hour. However, for the purpose of this guide (optimizing yield of the protected form), keep the pH > 7.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich (Merck) Technical Review. Link

-

Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1] Organic Chemistry Frontiers, 2014. Link

-

Lennon, I. C., et al. "The Suzuki Cross-Coupling Reaction: Optimization of Catalyst and Conditions." Organic Process Research & Development. Link

Sources

Technical Support Center: Purification of 3-Bromo-2-(diethoxymethyl)thiophene

Current Status: Active Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Separation Sciences

⚠️ Critical Alert: The "Hidden" Decomposition Factor

Issue: Many researchers report that 3-Bromo-2-(diethoxymethyl)thiophene degrades during purification, often reverting to the starting material 3-bromo-2-thiophenecarboxaldehyde or turning into a black tar.

Root Cause: Silica Gel Acidity. Standard flash chromatography silica gel (SiO₂) is weakly acidic (pH ~6.0–7.0, with surface silanol groups acting as Lewis acids). The diethoxymethyl group is an acetal. Acetals are inherently acid-sensitive protecting groups. When exposed to the acidic surface of silica gel, especially during the extended time of a column run, the acetal hydrolyzes back to the aldehyde.

The Solution: You must neutralize the stationary phase before and during the run.[1]

Module 1: The Neutralization Protocol (Mandatory)[1]

Do not run this column on untreated silica. Follow this "Buffered Silica" protocol to ensure the acetal survives.

Q: How do I prepare the column to prevent hydrolysis?

A: The Triethylamine (TEA) Passivation Method. You need to mask the acidic silanol sites on the silica gel using a basic amine.[1]

Step-by-Step Protocol:

-

Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% Triethylamine (TEA) by volume.

-

Example: For 1 Liter of 95:5 Hex/EtOAc, add 10 mL of TEA.

-

-

Slurry Packing: Slurry your silica gel in this TEA-spiked solvent.[1] Let it sit for 5–10 minutes to allow the amine to associate with the silica surface.

-

The "Flush" (Critical): Pack the column. Before loading your sample, flush the column with 2–3 column volumes (CV) of the TEA-spiked solvent.

-

Why? This ensures the entire length of the column is basic.

-

-

Running the Column: You can continue to run with 0.5% to 1% TEA in the eluent.

-

Note: TEA has a high boiling point (89°C). It can be removed later by rotary evaporation or a dilute acid wash (if your compound allows, but avoid acid washes with this specific acetal). High vacuum is usually sufficient to remove residual TEA.

-

Module 2: Troubleshooting & Optimization

Q: My compound is streaking. What is wrong?

A: Streaking usually indicates decomposition or strong interaction with the stationary phase.

-

Scenario A (Decomposition): If the streak leads back to a spot with lower Rf (more polar), your acetal is hydrolyzing to the aldehyde on the column. Fix: Increase TEA concentration to 2% or switch to Basic Alumina.

-

Scenario B (Overloading): Acetals are greasy. If you are wet-loading with a strong solvent (DCM), the band may widen. Fix: Use dry loading on Celite (see below).

Q: Can I use dry loading?

A: Yes, but NEVER on silica. Do not dry load this compound onto silica gel, as the high concentration + acidic surface will destroy it immediately.

-

Correct Method: Dry load onto Celite 545 or Basic Alumina . Dissolve your crude in a minimum amount of DCM, add Celite, evaporate to a free-flowing powder, and pour this on top of your neutralized silica column.

Q: What is the best solvent system?

A: This molecule is moderately lipophilic.

-

Standard Gradient: 0%

10% Ethyl Acetate in Hexanes (buffered with 1% TEA). -

Rf Expectation:

-

3-Bromo-2-(diethoxymethyl)thiophene (Product): Rf ~ 0.5–0.6 (in 10% EtOAc/Hex).

-

3-Bromo-2-thiophenecarboxaldehyde (Hydrolysis Byproduct): Rf ~ 0.3–0.4 (Aldehydes are generally more polar than their acetals).

-

Module 3: Visualization of Logic & Workflow

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct stationary phase and loading method.

Caption: Decision logic for selecting the stationary phase. Note that standard silica leads to failure without buffering.

Figure 2: The Neutralized Column Setup

Visual representation of the physical column setup required for success.

Caption: Schematic of the column packing. Note the use of Celite/Basic Alumina for loading to prevent contact with acidic silica at high concentrations.

Module 4: Stability Data & Storage

Comparative Stability Table:

| Condition | Stability of 3-Bromo-2-(diethoxymethyl)thiophene | Result |

| Acidic (pH < 6) | Unstable | Rapid hydrolysis to aldehyde. |

| Neutral (pH 7) | Moderate | Stable for hours; slow degradation over days. |

| Basic (pH > 8) | High | Stable indefinitely. |

| Silica (Untreated) | Poor | Decomposes during chromatography. |

| Silica + 1% TEA | Good | Survives purification intact. |

Storage Protocol:

-

Add Stabilizer: Store the pure oil with a few pellets of Potassium Carbonate (K₂CO₃) or a drop of TEA to maintain a basic micro-environment.

-

Atmosphere: Flush the vial with Argon/Nitrogen. Acetals can auto-oxidize or hydrolyze with atmospheric moisture.

-

Temperature: Store at -20°C.

References

-

Acetal Stability & Hydrolysis

-

Acetals hydrolyze readily in acidic media to form the corresponding aldehyde and alcohol.[2] This reaction is reversible but favored by water removal during formation and water addition (or acidic surfaces) during hydrolysis.

-

Source:

-

-

Silica Gel Deactivation

- The use of Triethylamine (TEA) to deactivate acidic silanol groups on silica gel is a standard organic synthesis technique for purifying acid-sensitive compounds like acetals, ketals, and silyl ethers.

-

Source:

-

Thiophene Functionalization

-

General Purification Guide

-

Protocols for handling acid-sensitive compounds via chromatography, including the use of basic alumina and buffered silica.[7]

-

Source:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-thiophenecarbaldehyde | CAS#:930-96-1 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chromatography [chem.rochester.edu]

Overcoming low reactivity in cross-coupling with 3-Bromo-2-(diethoxymethyl)thiophene

Support Ticket System: Active Subject: Overcoming Steric & Electronic Deactivation in Thiophene Scaffolds Agent: Senior Application Scientist, Catalysis Division

The Substrate Profile: Why is this reaction failing?

Before troubleshooting, we must diagnose the molecular pathology of 3-Bromo-2-(diethoxymethyl)thiophene . This is not a standard aryl halide; it presents a "perfect storm" of three deactivating factors:

-

Electronic Deactivation (The "Thiophene Problem"): Unlike benzene rings, thiophenes are electron-rich. The C3 position is electron-rich relative to typical aryl bromides, making the initial oxidative addition of Pd(0) thermodynamically uphill and kinetically slow.

-

Ortho-Steric Hindrance: The acetal group at C2 is bulky. It sits immediately adjacent to the bromine at C3. This creates a "steric wall" that blocks the palladium center during oxidative addition and, more critically, hinders the approach of the boronic acid during transmetallation .

-

Hemilabile Chelation (The "Acetal Trap"): The oxygen atoms in the diethoxymethyl group can coordinate to the electrophilic Palladium(II) intermediate. This forms a stable chelate that occupies a coordination site required for the incoming nucleophile, effectively pausing the catalytic cycle and leading to catalyst decomposition.

Troubleshooting Guides (Active Tickets)

Ticket #101: "I see <5% conversion by LCMS after 24 hours."

Diagnosis: Oxidative Addition Failure. The catalyst cannot break the C-Br bond because the ligand is not electron-rich enough, or the catalyst is aggregating into inactive Pd-black.

Resolution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Pd-NHC Precatalysts . Standard ligands like PPh3 or dppf are insufficient for this substrate. You need a ligand that is both highly electron-rich (to force oxidative addition) and extremely bulky (to prevent catalyst dimerization).

-

Primary Recommendation: XPhos or SPhos .

-

Why? The biaryl backbone provides a protective "pocket" for the Pd center, while the dicyclohexylphosphino group drives electron density into the metal.

-

-

Alternative: Pd-PEPPSI-IPr .

-

Why? This "throw-and-go" precatalyst is stabilized by a pyridine ligand that dissociates upon heating, revealing a highly active 12-electron species capable of attacking hindered halides.

-

Ticket #102: "The acetal is hydrolyzing to the aldehyde."

Diagnosis: Acidic environment or Lewis-Acid Catalysis. While Suzuki couplings are basic, the generation of boronic acid byproducts (boroxines) can locally lower pH. Furthermore, prolonged heating in aqueous media can hydrolyze the acetal.

Resolution: Switch to Anhydrous Conditions or Buffered Systems .

-

The "Dry" Suzuki: Use Cs₂CO₃ or K₃PO₄ in anhydrous Toluene or Dioxane .

-

Note: You may need a trace of water (add 1-2 equivalents explicitly) to activate the boronic acid, but avoid bulk water.

-

-

Workup Protocol: Do not use acidic washes (HCl/NH₄Cl) during extraction. Quench with water or brine only. Ensure the organic layer is treated with a small amount of Et₃N (0.1%) during concentration to scavenge trace acids.

Ticket #103: "I am seeing the reduced product (H instead of Br)."

Diagnosis: Protodebromination via

Resolution:

-

Solvent Switch: Avoid primary/secondary alcohols (Isopropanol, Ethanol). Use Toluene , Dioxane , or DMF .

-

Increase Concentration: Run the reaction at 0.5 M to 1.0 M (high concentration). This increases the collision frequency between the Pd-intermediate and the boronic acid, favoring the bimolecular transmetallation over the unimolecular side reaction.

The "Gold Standard" Protocol

This protocol is designed to be a self-validating system. It uses a precatalyst to ensure precise Pd:L ratio and excludes bulk water to protect the acetal.

Reaction Scale: 1.0 mmol Substrate: 3-Bromo-2-(diethoxymethyl)thiophene

| Component | Equivalents | Role |

| Boronic Acid | 1.5 equiv | Nucleophile (Excess required due to potential protodeboronation) |

| Catalyst | 2-3 mol% | XPhos Pd G3 (or SPhos Pd G3) |

| Base | 2.0 equiv | K₃PO₄ (finely ground, anhydrous) |

| Solvent | 0.2 M | 1,4-Dioxane (anhydrous) + 20 µL Water |

| Temp | 80–100°C | Thermal activation |

Step-by-Step Workflow:

-

Charge Solids: In a glovebox or under active N₂ flow, add the Thiophene substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (0.02 equiv) to a vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-Dioxane.

-

Critical Step: Add exactly 2.0 equivalents of degassed water (approx 36 µL per mmol). This "kickstarts" the boronic acid activation without creating a hydrolytic aqueous phase.

-

-

Degas: Sparge the solution with Nitrogen/Argon for 5 minutes. Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 80°C. Monitor by HPLC/UPLC at 2 hours.

-

Checkpoint: If conversion is <20%, raise temp to 100°C.

-

-

Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite/Silica. Do not acidify. Concentrate with 0.1% Et₃N to protect the acetal.

Visualization & Logic Flows

Figure 1: Ligand Selection Decision Tree

Caption: Logic flow for selecting the correct catalytic system based on coupling partner difficulty.

Figure 2: Mechanistic Interference of the Acetal

Caption: Visualizing how the C2-Acetal group blocks the catalytic cycle at two distinct points.

References

-

Buchwald, S. L., et al. (2015). "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society.

- Relevance: Establishes the mechanistic necessity of bulky dialkylbiaryl phosphines (XPhos/SPhos)

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal.

- Relevance: Defines the utility of NHC ligands for sterically congested oxid

-

Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

- Relevance: Provides protocols specifically for di-ortho-substituted aryl halides, directly applicable to the 2-substituted-3-bromothiophene scaffold.

-

Lera, M., et al. (2017). "Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools." RSC Advances.

- Relevance: Demonstrates the specific reactivity patterns of 3-bromothiophenes and the necessity of optimized conditions for C3-coupling.

Issues with acetal cleavage under acidic coupling conditions

Technical Support Center: Acetal Stability in Acidic Coupling Environments

Topic: Audience: Synthetic Chemists, Peptide Scientists, Process Chemists Format: Interactive Troubleshooting & Technical Deep Dive

Introduction: The Acetal-Acid Paradox

In complex molecule synthesis—particularly peptide coupling or fragment assembly—acetals (and ketals) serve as critical masking groups for diols and carbonyls. They are designed to be robust against bases and nucleophiles.[1][2][3] However, a fundamental conflict arises during coupling reactions: activation often requires acidity.

Whether you are using carbodiimides with acidic additives (HOBt/HOAt), acid chlorides, or mixed anhydrides, you are introducing the exact species (protons) that acetals are designed to succumb to. This guide addresses the "silent failure" where acetal deprotection occurs competitively with bond formation, often detected only after workup.

Part 1: Diagnostic Decision Matrix

Before modifying your reaction, use this logic flow to pinpoint the source of cleavage. Acetal loss is rarely random; it is a function of Proton Availability and Water Activity .

Figure 1: Diagnostic logic flow to isolate the specific cause of acetal instability. Note that "Dry" solvents often pick up atmospheric moisture, acting as the nucleophile.

Part 2: The Mechanism (Why it Fails)

To fix the problem, you must understand the kinetics. Acetal hydrolysis is Specific Acid Catalyzed (A-1 Mechanism). It is not enough to have acid; you must have a pathway to the oxocarbenium ion and a nucleophile (water) to trap it.

The Critical Equation:

Figure 2: The A-1 Hydrolysis Mechanism. Intervention must occur either by removing H+ (buffering) or removing H2O (molecular sieves), preventing the attack on the oxocarbenium ion.

Part 3: Technical Data & Reagent Selection

The choice of coupling additive dictates the "background acidity" of your reaction mixture. If your acetal is acid-sensitive (e.g., dimethyl acetal), you must select an additive with a pKa higher than the acetal's protonation threshold.

Table 1: Acidity of Common Coupling Additives vs. Acetal Lability

| Reagent / Additive | pKa (approx.)[4][5] | Risk Level for Acetals | Recommendation |

| HOAt | 3.28 | High | Avoid with acyclic acetals. Use only for hindered couplings if necessary. |

| 6-Cl-HOBt | 3.35 | High | Similar risk to HOAt. |

| HOBt | 4.60 | Moderate | Standard. Safe for cyclic acetals (dioxolanes); risky for acyclic acetals if wet. |

| Oxyma Pure | 4.60 | Moderate | Safer alternative to HOBt (non-explosive), but same acidity profile. |

| NHS | 6.0 | Low | Very safe, but less reactive for difficult couplings. |

| Acid Chlorides | < 1 (HCl byproduct) | Critical | Must use a scavenger (NMM, Polymer-Morpholine). |

Part 4: Troubleshooting Scenarios (Q&A)

Scenario A: The "Standard" Peptide Coupling Fails

User Question: I am coupling an Fmoc-amino acid to an acetal-protected linker using EDC/HOBt in DMF. I see 15% aldehyde formation (cleavage). Why?

Root Cause: HOBt (pKa 4.[5]6) creates an acidic environment. Commercial DMF often contains amines, but if it's "too dry" or fresh, the pH is governed by the additive. If trace water is present (from the HOBt hydrate or the air), hydrolysis proceeds.

Solution:

-

Switch Additive: Use Oxyma/DIC instead of EDC/HOBt. While pKa is similar, the reaction kinetics often allow for faster coupling, reducing exposure time.

-

Internal Buffering: Add 0.5 - 1.0 eq of 2,4,6-collidine or 2,6-lutidine . These are non-nucleophilic bases that will buffer the protons without interfering with the active ester formation as much as TEA or DIPEA might (which can cause racemization).

-

Drying: Use HOBt anhydrous (if available, though explosive risk) or switch to a solution-phase coupling where you can dry the solvent over 3Å molecular sieves for 24h prior to reaction.

Scenario B: Acid Chloride Activation

User Question: I need to use an acid chloride because my substrate is sterically hindered. My dimethyl acetal is vanishing instantly.

Root Cause: Acid chloride formation and subsequent coupling releases stoichiometric HCl. This drops the effective pH to <1. Dimethyl acetals (acyclic) hydrolyze rapidly at pH < 4.

Solution:

-

The "Sponge" Technique: You must use an insoluble acid scavenger. Add Polymer-supported Morpholine or Polymer-supported DIPEA to the reaction vessel.

-

Why Polymer? It sequesters the HCl on the solid phase, physically removing it from the solution where the acetal resides.

-

-

Soluble Base: If solid phase isn't an option, use N-Methylmorpholine (NMM) . It is a weaker base than TEA but effectively neutralizes HCl without causing significant racemization or side reactions.

Scenario C: The Workup Trap

User Question: My LCMS showed the product was intact during the reaction, but after working up with 1M HCl/Brine, the acetal is gone.

Root Cause: This is the most common error. Quenching a coupling reaction with 1M HCl (to remove residual amine/DIPEA) exposes the acetal to aqueous acid.

Solution:

-

Change the Wash: Do NOT use HCl or citric acid washes.

-

Protocol:

-

Dilute reaction with EtOAc.

-

Wash with Sat. NaHCO3 (removes acids/additives).

-

Wash with Water (removes DMF).

-

Wash with Brine (drying).

-

Note: If you must remove excess amine, use a phosphate buffer at pH 6.0 , not strong acid.

-

Part 5: Standard Operating Protocols (SOPs)

Protocol 1: Buffered EDC Coupling for Acid-Sensitive Substrates

Use this when the substrate contains a dimethyl acetal or other highly labile group.

-

Preparation: Dry DMF over 3Å molecular sieves for 24 hours.

-

Activation: Dissolve Carboxylic Acid (1.0 eq) and Oxyma Pure (1.1 eq) in dry DMF.

-

Buffering: Add 2,4,6-Collidine (1.0 eq) . Crucial Step.

-

Coupling: Cool to 0°C. Add DIC (1.1 eq). Stir for 5 mins.

-

Addition: Add the Amine/Alcohol substrate (1.0 eq).

-

Monitoring: Allow to warm to RT. Monitor by TLC/LCMS.

-

Checkpoint: If reaction is sluggish, add 0.1 eq of DMAP (only if racemization is not a concern).

-

Protocol 2: Anhydrous Quench for Acetal Preservation

Use this if you suspect the acetal is cleaving during the aqueous workup.

-

Quench: Instead of adding water, add MeOH (excess) to consume unreacted activated ester/acid chloride. Stir for 15 mins.

-

Concentration: Evaporate the reaction solvent (DMF/DCM) directly if possible, or dilute with tert-Butyl Methyl Ether (TBME) (less likely to solubilize water than EtOAc).

-

Basic Wash: Wash organic layer immediately with cold 5% NaHCO3 .

-

Drying: Dry over Na2SO4 with 1% v/v Triethylamine added to the drying stage to ensure the micro-environment remains basic.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[3] Wiley-Interscience, 5th Edition. (Definitive source on acetal stability profiles vs. pH).

-

Acidity of Benzotriazole Additives. Journal of Chemical Society, Pakistan, Vol 33, No 3, 2011. (Provides pKa values for HOBt, HOAt, and derivatives).

-

Oxyma: An Efficient Additive for Peptide Synthesis. Luxembourg Bio Technologies. (Comparative data on Oxyma vs HOBt acidity and safety).

-

Mechanism of Acetal Hydrolysis. Journal of Organic Chemistry, 2008. (Kinetic studies on the A-1 mechanism).

-

Peptide Coupling Reagents Guide. Sigma-Aldrich (Merck). (Comprehensive table of coupling reagent reactivities and byproducts).

Sources

Identifying impurities in 3-Bromo-2-(diethoxymethyl)thiophene via NMR

Ticket ID: #8492-NMR-THIO Subject: Impurity Profiling of 3-Bromo-2-(diethoxymethyl)thiophene Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the identification of impurities in 3-Bromo-2-(diethoxymethyl)thiophene using 1H NMR spectroscopy.[1] This compound is a critical intermediate in the synthesis of functionalized thiophenes for drug discovery and organic semiconductors. Its purity is often compromised by hydrolysis (reversion to aldehyde) , regioisomerism , and residual solvents .

This document provides a self-validating system to distinguish the target acetal from its degradation products and synthetic byproducts.

Module 1: The "Golden Standard" (Baseline Verification)

Before analyzing impurities, you must validate the signals of the pure target molecule. The acetal functionality changes the electronic environment significantly compared to the starting aldehyde.

Target Structure: 3-Bromo-2-(diethoxymethyl)thiophene Key Feature: The acetal methine proton is your primary "Quality Gate."

Expected 1H NMR Data (CDCl3, 300-500 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Diagnostic Note |

| H-2 (Acetal Methine) | 5.60 – 5.80 | Singlet (s) | 1H | - | CRITICAL: If this is missing, you do not have the product. |

| H-4 (Thiophene) | 6.90 – 7.10 | Doublet (d) | 1H | Couples with H-5. | |

| H-5 (Thiophene) | 7.20 – 7.40 | Doublet (d) | 1H | Downfield due to Sulfur proximity. | |

| OCH | 3.50 – 3.70 | Multiplet (m) | 4H | - | Diastereotopic nature may cause complexity. |

| OCH | 1.20 – 1.30 | Triplet (t) | 6H | Typical ethyl triplet. |

Technical Insight: The shift of the acetal proton (~5.7 ppm) is significantly upfield from the aldehyde proton (~10.0 ppm). This >4 ppm difference is the primary metric for reaction completion [1, 2].

Module 2: The "Red Flags" (Troubleshooting Common Impurities)

Scenario A: The "Ghost" Peak at 10.0 ppm

Observation: A distinct singlet appears between 9.8 and 10.1 ppm. Diagnosis: Hydrolysis to 3-Bromothiophene-2-carbaldehyde. Cause: Acetals are acid-sensitive. Traces of acid in the NMR solvent (CDCl3 often degrades to HCl/Phosgene) or moisture in the sample tube will hydrolyze the acetal back to the aldehyde.

-

Corrective Action:

-

Check the integration ratio of the signal at ~10.0 ppm vs. ~5.7 ppm.

-

Protocol: Pass your CDCl3 through a small plug of basic alumina or K2CO3 before dissolving the sample to neutralize acidity [3].

-

Scenario B: "Messy" Aromatic Region & Wrong Coupling

Observation: You see minor doublets in the aromatic region with a very small coupling constant (

-

3-Bromo isomer (Target):

Hz (Vicinal coupling). -

4-Bromo isomer (Impurity):

Hz (Meta-like coupling).

Scenario C: Broad Exchangeable Peak

Observation: A broad singlet around 2.0–5.0 ppm that disappears upon D2O shake. Diagnosis: Residual Ethanol. Context: Ethanol is a byproduct of the acetalization reaction (using triethyl orthoformate/ethanol). It must be removed thoroughly under high vacuum.

-

Confirmation: Look for the characteristic ethanol triplet at ~1.2 ppm (overlapping with product) and quartet at ~3.7 ppm.

Module 3: Visual Diagnostics

Workflow: Impurity Identification Decision Tree

Figure 1: Decision matrix for identifying the primary impurities based on chemical shift and coupling constants.

Mechanism: Acid-Catalyzed Hydrolysis in NMR Tube

Figure 2: The degradation pathway often observed when using non-neutralized chloroform.

Module 4: Experimental Protocols

Protocol 1: Sample Preparation for Labile Acetals

Standard CDCl3 is often acidic enough to degrade this compound during the acquisition time.

-

Solvent Prep: Take 1 mL of CDCl3.

-

Neutralization: Add approx. 50 mg of anhydrous K2CO3 or pass through a pipette containing a 1 cm plug of Basic Alumina.

-

Filtration: Filter the solvent directly into the NMR tube (if using K2CO3).

-

Dissolution: Dissolve 5-10 mg of the target compound.

-

Acquisition: Run the spectrum immediately. Do not store the sample in solution overnight.

Protocol 2: Calculating Purity (Molar Ratio)

To quantify the aldehyde impurity:

Frequently Asked Questions (FAQ)

Q1: Why does my spectrum look clean immediately after the column, but shows aldehyde peaks the next morning? A: Acetals are chemically stable in base but labile in acid. Silica gel (used in columns) is slightly acidic. If the solvent was not completely removed or if the compound was stored in an acidic environment (even slightly acidic CDCl3), hydrolysis occurs. Recommendation: Add 1% Triethylamine to your column eluent to protect the acetal.